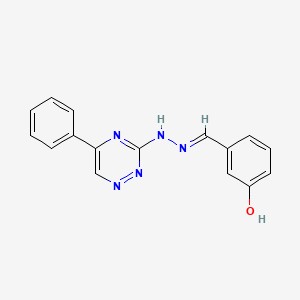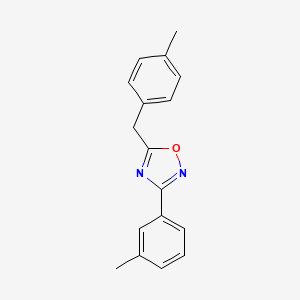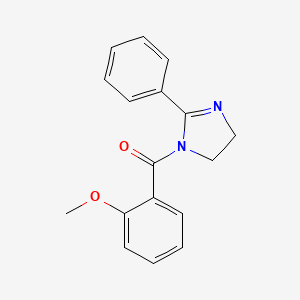![molecular formula C14H13N3OS B5780483 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves the inhibition of specific enzymes, such as histone deacetylases and cyclin-dependent kinases. These enzymes play crucial roles in the regulation of cell growth and proliferation, and their dysregulation is often associated with the development of various diseases. By inhibiting these enzymes, this compound can potentially prevent or treat these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the growth of certain bacteria and fungi. Moreover, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol in lab experiments is its high potency and selectivity towards specific enzymes. This allows for precise targeting of these enzymes, which can lead to more effective treatments for various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One potential direction is to explore its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are implicated in the pathogenesis of this disease. Additionally, further research can be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, more studies can be conducted to investigate the potential side effects and toxicity of this compound, which is crucial for its clinical development.
In conclusion, this compound is a promising compound with significant potential in drug discovery and development. Its high potency and selectivity towards specific enzymes make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. Further research is needed to explore its full potential and to address any potential limitations and side effects.
合成方法
The synthesis of 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves the reaction between 2-aminobenzamide and 2-thienylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and hydrogenation, to yield the final product. This method has been optimized to achieve high yields and purity of the product.
科学研究应用
2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Moreover, this compound has been identified as a potent inhibitor of certain enzymes, which are implicated in various diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
2-thiophen-2-yl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14-9-4-1-2-5-10(9)15-13-8-11(16-17(13)14)12-6-3-7-19-12/h3,6-8,16H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCPNIYPFSCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)


![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)


![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)


![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)